molecular formula C14H13NO3 B5176031 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one

3-acetyl-4-anilino-6-methyl-2H-pyran-2-one

Cat. No. B5176031
M. Wt: 243.26 g/mol
InChI Key: DPOGXFIAJVXRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-4-anilino-6-methyl-2H-pyran-2-one, also known as AMPP, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antipyretic effects, 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one in lab experiments is its relatively low toxicity. It has been shown to have a low acute toxicity in animal studies, making it a safer alternative to other compounds with similar properties. Additionally, its anti-inflammatory, analgesic, and antipyretic effects make it a useful tool in studying the mechanisms of these processes.
One limitation of using 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one. One area of interest is its potential applications in the treatment of oxidative stress-related diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, the development of more efficient synthesis methods could make it more accessible for use in research and potential clinical applications.
Conclusion:
In conclusion, 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. Its anti-inflammatory, analgesic, and antipyretic effects, as well as its antioxidant activity, make it a promising candidate for the treatment of various diseases. While its mechanism of action is not fully understood, it has been extensively studied for its biochemical and physiological effects. Further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-nitroacetophenone with aniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as iron powder or zinc dust to yield 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one.

Scientific Research Applications

3-acetyl-4-anilino-6-methyl-2H-pyran-2-one has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as arthritis and fever. Additionally, it has been shown to have antioxidant activity, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

3-acetyl-4-anilino-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-8-12(13(10(2)16)14(17)18-9)15-11-6-4-3-5-7-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOGXFIAJVXRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.